Molecular weight and formula of 5-Azaspiro[2.5]octan-7-yl methanol HCl
Molecular weight and formula of 5-Azaspiro[2.5]octan-7-yl methanol HCl
This technical guide details the structural characteristics, synthetic pathways, and experimental handling of 5-Azaspiro[2.5]octan-7-yl methanol hydrochloride (CAS 2751614-72-7). This molecule represents a specialized spirocyclic building block, increasingly utilized in medicinal chemistry to modulate lipophilicity and restrict conformational freedom in fragment-based drug discovery (FBDD).
Advanced Scaffold for Medicinal Chemistry[1]
Molecular Identity & Physicochemical Profile[2][3]
The 5-azaspiro[2.5]octane scaffold is a bicyclic system where a cyclopropane ring is fused to a piperidine ring at the C-3 position of the piperidine (using heterocycle numbering). In the IUPAC spiro numbering system, the nitrogen is at position 5. The 7-hydroxymethyl substitution places a polar handle beta to the nitrogen, creating a vector for further functionalization.
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Weight | 177.67 g/mol | Hydrochloride Salt |
| Free Base MW | 141.21 g/mol | C₈H₁₅NO |
| Exact Mass | 141.1154 (Free Base) | Monoisotopic |
| Molecular Formula | C₈H₁₆ClNO | Stoichiometry 1:1 (Base:HCl) |
| H-Bond Donors | 2 | NH⁺ and OH |
| H-Bond Acceptors | 2 | N and O |
| CLogP | ~ -0.5 to 0.2 | Estimated (Highly Polar Salt) |
| Physical State | White to Off-white Solid | Hygroscopic |
| Solubility | High: Water, Methanol, DMSO | Low: Hexanes, DCM |
Structural Topology
The spiro[2.5]octane core introduces specific geometric constraints:
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Gem-Dimethyl Effect Mimicry: The spiro-cyclopropane mimics a gem-dimethyl group but with a smaller steric footprint and unique bond angles (60°), altering the pKa of the adjacent amine.
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Vector Orientation: The 7-hydroxymethyl group is positioned on the piperidine ring, providing a handle for attaching pharmacophores while maintaining the rigid spiro core.
Figure 1: Structural components of the target molecule.
Synthetic Methodology & Causality
The synthesis of 5-Azaspiro[2.5]octan-7-yl methanol HCl typically proceeds from the corresponding carboxylic acid precursor. The choice of a Boc-protected intermediate is critical to prevent amine poisoning of the reduction catalyst and to facilitate purification before the final salt formation.
Retrosynthetic Analysis
The most robust route utilizes 5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-7-carboxylic acid (CAS 2172162-50-2) as the starting material. This ensures the secondary amine is masked during the hydride reduction of the carboxylic acid.
Step-by-Step Protocol
Step 1: Reduction of the Carboxylic Acid [1][2]
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Reagents: Borane-Tetrahydrofuran Complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).[3][2][4]
-
Rationale: BH₃·THF is preferred over LiAlH₄ for chemoselectivity, as it reduces carboxylic acids rapidly at mild temperatures without affecting the Boc group (unlike harsh acid hydrolysis) or the cyclopropane ring (which is stable to these hydrides).
-
Procedure:
-
Dissolve 5-Boc-5-azaspiro[2.5]octane-7-carboxylic acid (1.0 eq) in anhydrous THF under N₂ atmosphere.
-
Cool to 0°C. Dropwise add BH₃·THF (1.0 M solution, 3.0 eq).
-
Allow to warm to Room Temperature (RT) and stir for 4-16 hours.
-
Quench: Carefully add MeOH (gas evolution!) followed by aqueous NaOH to break boron complexes.
-
Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Result: tert-butyl 7-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate.
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Step 2: Deprotection and Salt Formation
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Reagents: 4M HCl in Dioxane.
-
Rationale: Anhydrous acidic conditions are required to cleave the Boc carbamate while simultaneously precipitating the product as the pure hydrochloride salt. Aqueous HCl would require a difficult lyophilization step.
-
Procedure:
-
Dissolve the intermediate alcohol in a minimal amount of dry DCM or Dioxane.
-
Add 4M HCl in Dioxane (5-10 eq) at 0°C.
-
Stir at RT for 2-4 hours. Monitor by TLC or LCMS (disappearance of Boc-protected mass).
-
Isolation: The product often precipitates. Dilute with Et₂O to maximize precipitation.
-
Filter the white solid under N₂ (hygroscopic) and wash with Et₂O.
-
Drying: Vacuum dry at 40°C.
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Figure 2: Synthetic pathway from commercial precursors.
Handling & Stability (Self-Validating Protocols)
To ensure experimental reproducibility, the following handling protocols must be observed. The hygroscopic nature of amine hydrochloride salts is the primary stability risk.
Storage Conditions
-
Temperature: -20°C (Long term) or 2-8°C (Short term).
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.
Quality Control (QC) Check
Before using the reagent in critical steps (e.g., amide coupling or nucleophilic substitution), validate its integrity:
-
¹H NMR (D₂O or DMSO-d₆): Check for the disappearance of the tert-butyl singlet (~1.4 ppm) to confirm deprotection. Verify the integration of the cyclopropane protons (0.3–0.8 ppm range) to ensure the ring is intact.
-
Elemental Analysis (Chlorine Titration): Confirm the stoichiometry of the HCl salt. Excess HCl can interfere with base-sensitive reactions.
Solubility Protocol for Bioassays
-
Stock Solution: Dissolve in 100% DMSO to 10 mM or 20 mM.
-
Aqueous Dilution: The compound is highly water-soluble. However, avoid storing aqueous solutions for >24 hours to prevent potential ring-opening hydrolysis (though spiro-cyclopropanes are generally robust, the salt is acidic).
Applications in Drug Discovery
This molecule serves as a bioisostere for substituted piperidines or cyclohexanes.
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Conformational Restriction: The spiro fusion locks the piperidine ring into a specific chair conformation, potentially reducing the entropic penalty upon binding to a protein target.
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Metabolic Stability: The cyclopropane ring can block metabolic oxidation at the alpha-position of the amine (a common metabolic "soft spot" in piperidines).
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Fragment-Based Design: With a low MW (141 Da free base) and defined vectors, it is an ideal "fragment" for growing into larger inhibitors (e.g., kinase or GPCR ligands).
References
-
PubChem Compound Summary. (2025). 5-Azaspiro[2.5]octane hydrochloride.[5] National Center for Biotechnology Information. Retrieved from [Link]
-
OrgoSolver. (2023). Mechanism of Carboxylic Acid Reduction with LiAlH4. Retrieved from [Link]
Sources
- 1. When a carboxylic acid is treated with LiAlH4 followed by H2O, wh... | Study Prep in Pearson+ [pearson.com]
- 2. orgosolver.com [orgosolver.com]
- 3. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5-Azaspiro[2.5]octane hydrochloride | C7H14ClN | CID 75420329 - PubChem [pubchem.ncbi.nlm.nih.gov]
